molecular formula C18H15N3O2 B5553350 2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

Cat. No.: B5553350
M. Wt: 305.3 g/mol
InChI Key: SARWOZAMWPSTJM-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenoxy group and a quinoline moiety, which are linked through an acetamide bridge. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Scientific Research Applications

2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide has been explored for various scientific research applications:

Future Directions

The future directions of “2-phenoxy-N’-(8-quinolinylmethylene)acetohydrazide” research could involve designing new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to explore new pharmacologically interesting compounds of widely different composition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide typically involves the condensation of 2-phenoxyacetic acid with quinoline-8-carbaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, the compound can inhibit key enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(quinolin-8-yl)acetamide
  • 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs
  • Quinoline derivatives such as 2-(furan-2-yl)-4-phenoxy-quinoline

Uniqueness

2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is unique due to its specific combination of a phenoxy group and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(13-23-16-9-2-1-3-10-16)21-20-12-15-7-4-6-14-8-5-11-19-18(14)15/h1-12H,13H2,(H,21,22)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARWOZAMWPSTJM-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724280
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.